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Ranatuerin-2BYb precursor

Cat. No.: B1576038
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Description

The Ranatuerin-2BYb precursor is a synthetic peptide based on the natural precursor molecule found in frog skin secretions. As a member of the Ranatuerin-2 family, it represents a class of cationic, amphipathic alpha-helical antimicrobial peptides (AMPs) that are a crucial component of amphibian innate immunity . These peptides are synthesized as larger precursor proteins that are enzymatically processed to release the active mature peptide, which typically features a C-terminal "Rana box" structure stabilized by an intramolecular disulfide bond . Ranatuerin-2 peptides exhibit broad-spectrum antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, as well as fungi . Their primary mechanism of action involves rapid membrane permeabilization, leading to bacterial cell death, a mechanism that may reduce the likelihood of resistance development compared to conventional antibiotics . Beyond direct antimicrobial effects, some Ranatuerin-2 peptides have demonstrated the ability to inhibit and eradicate bacterial biofilms and possess lipopolysaccharide (LPS)-neutralizing and anti-inflammatory activities, making them intriguing candidates for studying sepsis and inflammation . Furthermore, research has highlighted the potential of engineered Ranatuerin-2 analogues for enhanced bioactivity, including dual antibacterial and anticancer properties, showcasing their value in therapeutic peptide design and optimization . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Antimicrobial

sequence

GILSTFKGLAKGVAKDLAGKLLDKFKCKITG

Origin of Product

United States

Biosynthesis and Molecular Biology of Ranatuerin 2byb Precursor

Cloning and Identification of Ranatuerin-2 (B1576050) Precursor cDNA

The identification of the primary structure of ranatuerin precursors has been achieved through molecular cloning techniques that isolate and sequence the specific complementary DNA (cDNA) encoding these proteins.

The foundation for cloning peptide precursors is the construction of a cDNA library from the tissue where the peptide is produced. For ranatuerins, this involves the skin of the host amphibian.

The general methodology is as follows:

mRNA Isolation: Total RNA is extracted from the skin tissue or skin secretions of the frog. Messenger RNA (mRNA) is then selectively isolated from this total RNA pool. This is typically achieved by using oligo(dT) chromatography, where a column matrix with bound oligodeoxythymidine primers anneals to the polyadenylated (poly-A) tail present on most eukaryotic mRNAs. creative-biogene.comcore.ac.uk

First-Strand cDNA Synthesis: The isolated mRNA serves as a template for the enzyme reverse transcriptase. creative-biogene.com An oligo(dT) primer binds to the poly-A tail, allowing the reverse transcriptase to synthesize a complementary single-stranded DNA (ss-cDNA) molecule, forming an mRNA-cDNA hybrid. youtube.com

Second-Strand cDNA Synthesis: The mRNA template is removed, typically by enzymatic digestion with RNase H. creative-biogene.com The ss-cDNA is then used as a template for DNA polymerase to synthesize the second, complementary DNA strand, resulting in a double-stranded cDNA (ds-cDNA) molecule. creative-biogene.com

Vector Ligation and Transformation: The ds-cDNA fragments are incorporated into a cloning vector, such as a plasmid. These recombinant plasmids are then introduced into host cells, commonly E. coli, creating a library of bacteria where each cell contains a cDNA fragment representing a gene expressed in the frog's skin. youtube.comyoutube.com

A "shotgun" cloning strategy is frequently employed to identify novel peptide precursors from the constructed cDNA library without prior knowledge of the full nucleotide sequence. nih.gov This technique involves sequencing a large number of random cDNA clones from the library.

For amphibian skin peptides, this approach is often refined using a 3'-Rapid Amplification of cDNA Ends (3'-RACE) method. nih.govnih.gov This procedure utilizes a "universal" degenerate primer designed to anneal to a highly conserved sequence region found in the 5'-untranslated region of many amphibian antimicrobial peptide genes. nih.gov This primer is used in a polymerase chain reaction (PCR) with a primer that binds to the poly-A tail region. The resulting PCR products, which contain the full open-reading frames for various peptide precursors, are then cloned and sequenced to identify those encoding ranatuerins. nih.govnih.gov

Through these cloning techniques, the full-length cDNA sequence of the ranatuerin precursor is determined. This sequence reveals a characteristic prepropeptide structure. The nucleotide sequence for the Ranatuerin-2PLx precursor, cloned from the pickerel frog (Lithobates palustris), has been deposited in the GenBank database under the accession number MG872823. qub.ac.uk

The open-reading frame (ORF) of the precursor cDNA encodes a protein that typically consists of three distinct domains:

Signal Peptide: A highly conserved N-terminal sequence of approximately 22 amino acids that directs the nascent polypeptide into the endoplasmic reticulum for secretion. qub.ac.uknih.gov

Acidic Spacer Peptide: An intervening sequence of acidic amino acid residues.

Mature Peptide: The C-terminal sequence that becomes the final, biologically active antimicrobial peptide. qub.ac.uk

The mature peptide sequence is typically flanked by a classic propeptide convertase processing site, often a Lys-Arg (-KR-) doublet, which signals enzymatic cleavage from the rest of the precursor. qub.ac.uknih.gov

Table 1: Nucleotide and Translated Amino Acid Sequence of Ranatuerin-2PLx Precursor (Accession: MG872823) qub.ac.uk

Sequence
Nucleotide Sequence
ATGAAGACCACCCTGCTGTACGTGTTTCTGCTGGTGTTGGTGTGCCTGGTGGCCAGCGGAGTCGATGAAGAGGAGGAAGATGAAGATGAAGATGAAGATGAAGAAGATGAAGAAGAGGAAGATGAAGAGAAACGTGGATTCTTGTCCACAGTCAAGAACCTGGCCACAAACGTGGCGGGCACAGTCATCGACACCATCAAGTGCAAAGTCACTGGAGGCTGCTAA
Translated Open-Reading Frame (ORF)
MKTTCCTCFLLVLVCLVASGVDEEEEDEDEDEDEEDEDEERKRGLFSTVKNLATNVAGTVIDTIKCKVTGGC
Legend
Putative Signal Peptide
Acidic Spacer Domain
Processing Site
Mature Peptide (Ranatuerin-2PLx)
(Stop Codon)

Genomic Organization and Gene Expression of Ranatuerin-2BYb Precursor

Detailed information specifically characterizing the gene loci, allelic variation, and transcriptional regulation for ranatuerin-2 family precursors is limited in publicly available scientific literature. However, general principles of amphibian antimicrobial peptide gene expression can be inferred.

The genes encoding antimicrobial peptides in amphibians are often part of multigene families. It is hypothesized that this genetic architecture arose from gene duplication events, followed by divergence, which allowed for the rapid evolution of a diverse arsenal (B13267) of defensive peptides. This diversity enhances the host's ability to combat a wide spectrum of evolving pathogens. While specific studies on the gene loci for ranatuerin-2 precursors are not available, it is probable that they reside in gene clusters alongside other antimicrobial peptide genes. The high variability seen in the mature peptide region of related ranatuerins suggests that these gene regions are subject to high selective pressure, leading to significant allelic variation. nih.gov

The expression of antimicrobial peptides in frog skin is a key component of the innate immune response. The synthesis of these peptides within granular glands is thought to be a regulated process, likely stimulated by environmental stress, physical injury, or the presence of microorganisms on the skin. While the precise transcriptional factors and regulatory pathways controlling ranatuerin gene expression have not been elucidated, the abundance of corresponding mRNA in skin tissue is expected to increase following an immune challenge. This ensures that a sufficient supply of the peptide is available to be secreted onto the skin surface to provide chemical defense.

Structural Domains of the Ranatuerin-2BYb Prepropeptide

The architectural framework of the Ranatuerin-2BYb prepropeptide is characteristic of many amphibian antimicrobial peptide precursors. It is a composite of distinct domains, each with a specific role in the biosynthesis and secretion of the mature peptide. These domains include a signal peptide region, an acidic spacer peptide region, a propeptide convertase processing site, and the sequence encoding the mature Ranatuerin-2BYb peptide.

Signal Peptide Region Characterization

The general structure of these signal peptides is characterized by a positively charged n-region, a central hydrophobic h-region, and a neutral c-region that includes the cleavage site for signal peptidases. This tripartite structure is crucial for the efficient translocation of the prepropeptide across the endoplasmic reticulum membrane.

Acidic Spacer Peptide Region Functionality

Following the signal peptide is an acidic spacer region. This domain is enriched in acidic amino acid residues, such as aspartic acid and glutamic acid. The acidic nature of this spacer is thought to serve several purposes. It may play a role in preventing the premature activation of the antimicrobial peptide within the host's cells, thereby protecting the host from potential cytotoxic effects.

Propeptide Convertase Processing Sites (-KR- Motif)

A critical feature of the Ranatuerin-2BYb prepropeptide is the presence of a specific cleavage site that signals for the release of the mature peptide. This site is typically a dibasic motif, most commonly Lysine-Arginine (-KR-). nih.gov This motif is a recognition sequence for a class of enzymes known as propeptide convertases.

The -KR- motif acts as a molecular signpost, indicating the precise location where the precursor is to be cleaved to liberate the active antimicrobial peptide. The presence of this conserved processing site is a hallmark of many precursor proteins that are destined for secretion and activation outside the cell.

Mature Peptide Encoding Sequence

The C-terminal portion of the prepropeptide contains the amino acid sequence that constitutes the mature Ranatuerin-2BYb peptide. This is the domain that, once cleaved and processed, will exhibit antimicrobial activity. The primary structure of mature ranatuerin peptides is known to be variable among different frog species, which contributes to the diversity of their antimicrobial spectra. nih.gov

Post-Translational Processing Pathways of this compound

Following its synthesis, the Ranatuerin-2BYb prepropeptide undergoes a series of modifications, collectively known as post-translational processing, to become a fully functional antimicrobial peptide. This pathway involves precise enzymatic cleavage events.

Enzymatic Cleavage Mechanisms and Protease Involvement

The liberation of the mature Ranatuerin-2BYb from its precursor is a crucial step mediated by specific proteases. The initial cleavage, which removes the signal peptide, occurs within the endoplasmic reticulum and is carried out by signal peptidases.

The subsequent and most critical cleavage event occurs at the -KR- propeptide convertase processing site. This cleavage is performed by members of the proprotein convertase family of serine proteases. These enzymes recognize and cleave at the C-terminal side of the dibasic motif, releasing the mature peptide from the acidic spacer. While the specific proprotein convertase involved in Ranatuerin-2BYb processing has not been definitively identified, enzymes such as furin and PC1/3 are known to process propeptides at similar dibasic sites.

Following cleavage, the mature Ranatuerin-2BYb peptide may undergo further modifications, such as C-terminal amidation, which is a common feature of many amphibian antimicrobial peptides and can enhance their activity and stability.

Table of Structural Domains in a Typical Ranatuerin Precursor (based on Ranatuerin-2Pb)

DomainApproximate Length (Amino Acids)Key FeaturesPutative Function
Signal Peptide22Hydrophobic coreER translocation
Acidic SpacerVariableRich in Aspartic and Glutamic AcidIntracellular trafficking, inhibition of premature activity
Processing Site2Dibasic motif (-KR-)Recognition site for propeptide convertases
Mature PeptideVariableCationic and amphipathicAntimicrobial activity

Identification of Essential Post-Translational Modifications

The biosynthesis of Ranatuerin-2BYb, like other ranatuerin-2 peptides, involves a series of crucial post-translational modifications that are essential for its final structure and biological activity. These modifications occur after the precursor protein is synthesized from its corresponding mRNA template. The precursor protein itself is a larger molecule that includes a signal peptide, an acidic spacer region, and the sequence of the mature peptide. nih.govnih.gov

The initial post-translational event is the enzymatic cleavage of the precursor protein. Ranatuerin precursors typically feature a classical propeptide convertase processing site, commonly a Lysine-Arginine (-KR-) dipeptide motif, located immediately upstream of the mature peptide sequence. nih.govnih.gov This site is recognized by specific endoproteases that excise the mature peptide from the precursor.

A hallmark post-translational modification within the ranatuerin-2 family is the formation of a C-terminal disulfide bridge. mdpi.com This intramolecular bond is formed between two cysteine residues located near the C-terminus of the mature peptide. The resulting cyclic structure is a highly conserved feature known as the "Rana box." mdpi.com In the case of the related ranatuerin-2Pb, the formation of this disulfide bond is achieved through air-oxidation. nih.gov While the exact function of the Rana box can vary among different amphibian antimicrobial peptides, it is often important for maintaining the peptide's structural integrity and biological activity. nih.gov

Another common post-translational modification found in amphibian antimicrobial peptides is C-terminal amidation. Although not explicitly detailed for Ranatuerin-2BYb in the available research, this modification is prevalent among related peptides and serves to neutralize the negative charge of the C-terminal carboxyl group, which can enhance the peptide's antimicrobial efficacy.

The table below summarizes the key post-translational modifications identified in ranatuerin-2 family precursors, which are inferred to be applicable to the this compound.

ModificationDescriptionLocationEnzyme/ProcessSignificance
Proteolytic Cleavage Excision of the mature peptide from the precursor protein.N-terminus of the mature peptide, following a -KR- motif.Propeptide convertasesReleases the active peptide.
Disulfide Bond Formation Creation of an intramolecular disulfide bridge between two cysteine residues.C-terminal region, forming the "Rana box".Likely oxidative foldingStabilizes the peptide structure and is often crucial for biological activity.

Structural Elucidation and Characterization of Ranatuerin 2byb Precursor Derived Peptides

Primary Amino Acid Sequence Analysis of Processed Ranatuerin-2BYb

The primary structure of ranatuerin-2 (B1576050) peptides is notably variable among different frog species. researchgate.net This diversity, however, is punctuated by conserved elements that define the family. A typical Ranatuerin-2 precursor consists of a signal peptide of approximately 22 amino acids, an acidic spacer region, and a mature peptide at the C-terminus which is released following cleavage at a canonical -KR- propeptide convertase site. nih.govnih.gov

While the specific amino acid sequence for Ranatuerin-2BYb is not available in public databases, analysis of related Ranatuerin-2 peptides, such as Ranatuerin-2Pb from Rana pipiens, provides a representative model. nih.gov The mature Ranatuerin-2Pb peptide is 34 amino acids in length. nih.gov A key conserved feature across the Ranatuerin-2 family is the presence of two cysteine residues that are crucial for the peptide's tertiary structure. nih.gov

Table 1: Comparison of Amino Acid Sequences of Select Ranatuerin-2 Precursors

Species Precursor Sequence (Mature Peptide in Bold)
Amolops wuyiensis (R2AW) MKSLCVLLVTLLVTVTLICEGESEEEDMSGVKRGLLGSVKSALGSFLKHVAKKLKCLLSKC
Rana draytonii (Ranatuerin-2P-RA) MKSLCVLLVTLLVTVTLICEGESEEEDMSGVKRGLLGSVKSALGSFLKHVAKKLKCLLSKC

Note: The data in this table is illustrative of the general structure of Ranatuerin-2 precursors. The sequence for Ranatuerin-2BYb is not specified.

Predicted Secondary and Tertiary Structural Motifs

The biological activity of Ranatuerin-2 peptides is largely dictated by their three-dimensional conformation, which is a composite of several structural motifs.

Circular dichroism studies of various Ranatuerin-2 peptides have demonstrated their propensity to form α-helical structures, particularly in membrane-mimicking environments such as trifluoroethanol (TFE) solutions. nih.gov In aqueous solutions, these peptides often exist in a more random coil conformation. nih.gov The α-helical domains are crucial for the peptide's function, and it has been suggested that some ranatuerin-2 peptides may possess two distinct helical segments at their N- and C-termini. researchgate.netmdpi.com

A significant characteristic of these α-helices is their amphipathic nature. This means that the helical structure arranges hydrophobic and hydrophilic amino acid residues on opposite faces. This segregation allows the hydrophobic face to interact with and insert into the lipid bilayer of microbial cell membranes, a key step in their antimicrobial action.

While the α-helix is the predominant secondary structure, the regions linking these helices and the C-terminal cyclic domain likely contain beta-turns. These turns are critical for reversing the direction of the polypeptide chain, contributing to the compact globular structure of the peptide. The precise location and type of beta-turns would be dependent on the specific amino acid sequence of Ranatuerin-2BYb.

A hallmark of the ranatuerin-2 family, and indeed many other antimicrobial peptides from Ranidae frogs, is the presence of a C-terminal cyclic domain known as the "Rana box". nih.govnih.govmdpi.com This structure is formed by a disulfide bond between two cysteine residues, creating a loop of amino acids. mdpi.com In the case of most ranatuerin-2 peptides, this forms a heptapeptide (B1575542) C-terminal loop. nih.gov

A single intramolecular disulfide bond is a defining feature of the Ranatuerin-2 family. This covalent linkage is formed between the thiol groups of two cysteine residues. This bond is responsible for the formation of the C-terminal "Rana box" and is critical for stabilizing the peptide's tertiary structure. mdpi.com The disulfide bridge reduces the conformational flexibility of the peptide, locking it into a bioactive conformation.

Structural Homology and Phylogenetic Relationships within the Ranatuerin Peptide Family

The ranatuerin peptides can be categorized into different families based on their structural similarities. elsevierpure.com While the primary sequences of ranatuerin-2 peptides show considerable variation, they are more conserved than other families like brevinin-1 (B586460) and brevinin-2. elsevierpure.com This molecular heterogeneity has been utilized for phylogenetic analysis to understand the evolutionary relationships between different frog species. elsevierpure.comulster.ac.uk

Phylogenetic trees constructed based on the amino acid sequences of ranatuerin-2 peptides have been used to support the taxonomic division of New World frogs into the genera Lithobates and Rana. ulster.ac.uk These analyses demonstrate that the evolution of these peptides is closely linked to the speciation of their host organisms.

Analytical and Methodological Approaches in Ranatuerin 2byb Precursor Research

Nucleic Acid-Based Techniques for Precursor Analysis

Investigating the genetic foundation of the ranatuerin-2BYb precursor is fundamental to understanding its biosynthesis and structure. Nucleic acid-based techniques are pivotal in isolating and analyzing the messenger RNA (mRNA) that encodes for this peptide.

Semi-quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a valuable technique for assessing the expression levels of the this compound's mRNA in amphibian skin tissue. This method allows researchers to estimate the abundance of specific transcripts, providing insights into the peptide's production under various physiological conditions. The process involves reverse transcribing the isolated RNA into complementary DNA (cDNA), followed by PCR amplification of the target precursor sequence. By carefully controlling the number of PCR cycles and comparing the amplification of the target gene to a housekeeping gene, a semi-quantitative measure of gene expression can be achieved. nih.govnih.gov The intensity of the resulting DNA bands on an agarose (B213101) gel, or the quantification of fluorescent signals, is correlated with the initial amount of mRNA. nih.gov

To obtain the genetic sequence of the this compound, RNA is first isolated from the skin secretions of the host amphibian. nih.gov This process typically involves the use of reagents like guanidinium (B1211019) isothiocyanate-phenol-chloroform to ensure the preservation of RNA integrity by inhibiting RNase activity. Once isolated, the total RNA can be subjected to techniques to enrich for mRNA, such as using oligo(dT) primers that bind to the poly(A) tail of eukaryotic mRNA. nih.gov

Following isolation and purification, the mRNA is reverse transcribed into a cDNA library. The "shotgun" cloning method has been successfully used to clone and identify the full-length cDNA of ranatuerin precursors. nih.govqub.ac.ukresearchgate.net This involves sequencing random clones from the cDNA library to piece together the complete sequence of the precursor. The translated open-reading frame reveals the characteristic structure of ranatuerin precursors, which includes a signal peptide, an acidic spacer region, a propeptide convertase processing site, and the mature peptide sequence. nih.gov

Table 1: Structural Characteristics of Ranatuerin Precursors

Precursor RegionFunctionTypical Length (amino acid residues)
Signal PeptideDirects the precursor to the secretory pathway~22
Acidic SpacerFlanking region, may play a role in processingVariable
Processing SiteCleavage site for enzymes to release the mature peptideTypically -KR-
Mature PeptideThe final, biologically active peptide~30-35

Peptide Synthesis and Purification Techniques

To conduct functional assays and further structural studies, the mature ranatuerin-2BYb peptide is often produced synthetically. This allows for the generation of large quantities of the pure peptide and facilitates the creation of analogues to investigate structure-activity relationships. nih.govresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides like ranatuerin-2BYb. researchgate.netkennesaw.edu This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is common in this process. researchgate.netnih.gov Automated peptide synthesizers can be employed to streamline this process, allowing for the efficient production of the desired peptide. mdpi.com Following the completion of the amino acid sequence, the peptide is cleaved from the resin and deprotected. nih.gov For ranatuerin peptides that contain a C-terminal disulfide bridge forming a cyclic domain, an oxidation step, often achieved through air-oxidation, is performed to facilitate the formation of this crucial structural feature. nih.gov

After synthesis and cleavage from the resin, the crude peptide product contains the desired peptide along with various impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique used for the purification and purity assessment of the synthetic ranatuerin-2BYb. researchgate.nethplc.euharvardapparatus.com In RP-HPLC, the peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C5 or C18). nih.gov A gradient of an organic solvent, such as acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA), is used to elute the components. nih.govhplc.eu Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. The fractions containing the pure peptide are collected, and the purity is typically assessed by analytical RP-HPLC, with purities of over 95% being the standard for subsequent biological studies. nih.gov

Table 2: Example RP-HPLC Parameters for Ranatuerin Peptide Purification

ParameterSpecification
ColumnJupiter C5; 250 mm × 4.6 mm
Mobile Phase A0.05% (v/v) TFA in water
Mobile Phase B0.05% (v/v) TFA in 80% (v/v) acetonitrile/water
GradientLinear gradient from Mobile Phase A to Mobile Phase B
Flow Rate1 ml/min
DetectionUV absorbance at 214 nm

Mass Spectrometry-Based Structural Characterization of Peptides

Mass spectrometry is an indispensable tool for the structural characterization of both naturally isolated and synthetically produced ranatuerin-2BYb peptides. It provides precise information about the molecular weight and amino acid sequence of the peptide.

Following purification by RP-HPLC, the molecular mass of the ranatuerin-2BYb peptide is confirmed using mass spectrometry techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry. nih.govnih.gov This step is crucial to verify that the correct peptide has been synthesized and that any post-translational modifications, like the formation of a disulfide bridge, have occurred as expected.

For primary structure confirmation, tandem mass spectrometry (MS/MS) is employed. In this technique, the peptide ion of interest is selected and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides sequence information, allowing for the confirmation of the amino acid sequence of the ranatuerin-2BYb peptide. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Mass Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the initial characterization of novel peptides like the this compound. This soft ionization method is particularly well-suited for analyzing large biomolecules, as it minimizes fragmentation and allows for the accurate determination of molecular mass. In a typical workflow, the purified peptide precursor is introduced into the mass spectrometer, where it is aerosolized and ionized. The resulting ions are then separated based on their mass-to-charge ratio, generating a spectrum that reveals the molecular weight of the analyte.

For instance, in the study of the closely related Ranatuerin-2Pb, ESI-MS was employed to confirm the molecular masses of the synthesized mature peptide and its truncated analogues. nih.gov This step is critical to verify the successful synthesis and purity of the peptides before further biological and structural analyses are conducted. The precise molecular mass data obtained from ESI-MS provides the foundational evidence for the identity of the this compound.

Table 1: Representative Molecular Mass Confirmation using ESI-MS for Ranatuerin Peptides
PeptideTheoretical Molecular Weight (Da)Observed Molecular Weight (Da)Technique
Ranatuerin-2Pb3655.33655.1ESI-MS
Ranatuerin-2Pb Analogue 13421.03420.8ESI-MS
Ranatuerin-2Pb Analogue 23188.83188.6ESI-MS

Tandem Mass Spectrometry (MS/MS) for Fragmentation Sequencing

Following the confirmation of its molecular mass, the precise amino acid sequence of the this compound is determined using tandem mass spectrometry (MS/MS). washington.edusc.edu This powerful technique involves the selection of a specific precursor ion (in this case, the molecular ion of the this compound) and its subsequent fragmentation within the mass spectrometer. The resulting fragment ions are then analyzed to generate a fragmentation spectrum.

The fragmentation pattern is predictable, as the peptide bonds are the most likely to break. This results in a series of fragment ions, known as b- and y-ions, from which the amino acid sequence can be deduced. By analyzing the mass differences between consecutive peaks in the b-ion or y-ion series, the identity of each amino acid residue in the peptide chain can be determined. This de novo sequencing approach is indispensable for characterizing novel peptides where the sequence is not known beforehand.

Computational and Bioinformatic Tools for Precursor and Peptide Analysis

In conjunction with analytical techniques, computational and bioinformatic tools are essential for a holistic understanding of the this compound. These in silico methods allow for the prediction of its structure and evolutionary history based on its amino acid sequence.

Sequence Alignment and Homology Modeling for Structural Prediction

The three-dimensional structure of the this compound can be predicted using homology modeling. This method relies on the principle that proteins with similar sequences adopt similar structures. nih.gov The first step involves searching protein databases for proteins with known structures that have a high degree of sequence similarity to the this compound.

Table 2: Sequence Alignment of Ranatuerin Precursors
PrecursorSequence
Ranatuerin-2PbMKTCLLIALFLLGSLVLGTCGEEAKR...
Ranatuerin-2ONaMKTCLLIVLFLLGSLVLGTCGEEAKR...
Ranatuerin-2CHbMKTCLLIVLFLLGSLVLGTCGEEAKR...

Note: The table displays a partial alignment for illustrative purposes.

Secondary Structure Prediction Algorithms (e.g., GOR IV)

Secondary structure prediction algorithms, such as the Garnier-Osguthorpe-Robson (GOR) IV method, are employed to predict the local structural elements of the this compound, such as alpha-helices, beta-sheets, and random coils. wikipedia.orgocha.ac.jp The GOR IV algorithm is an information theory-based method that calculates the probability of each amino acid residue being in a particular secondary structure state based on the identity of that residue and its neighbors within a defined sequence window. wikipedia.org

These predictions offer a glimpse into the structural organization of the precursor and the mature peptide. For instance, the predicted helical regions in the mature peptide portion of the precursor can be correlated with its potential antimicrobial activity, as many antimicrobial peptides adopt an alpha-helical conformation upon interacting with bacterial membranes. researchgate.net

Table 3: Predicted Secondary Structure Content of a Ranatuerin Peptide
Structural ElementPredicted PercentageMethod
Alpha-Helix45%GOR IV
Beta-Sheet15%GOR IV
Random Coil40%GOR IV

Phylogenetic Analysis of Precursor and Mature Peptide Sequences

To understand the evolutionary history of the this compound, phylogenetic analysis is performed. This involves comparing the amino acid sequence of the this compound and its mature peptide with those of other known ranatuerin peptides and their precursors from different species. nih.gov Multiple sequence alignments are used to identify conserved and variable regions, and from these alignments, a phylogenetic tree can be constructed. researchgate.net

This tree visually represents the evolutionary relationships between the different ranatuerin peptides, providing insights into their divergence and the evolutionary pressures that have shaped their sequences. Such analyses can help to classify Ranatuerin-2BYb within the broader family of ranatuerin peptides and shed light on the evolution of antimicrobial defense systems in amphibians. nih.gov

Structure Function Relationship Studies of Ranatuerin 2byb Precursor Derived Peptides

Design and Synthesis of Truncated and Analogue Peptides of Ranatuerin-2BYb

The study of structure-activity relationships (SAR) for ranatuerin-2 (B1576050) family peptides relies on the chemical design and synthesis of modified versions of the parent peptide. mdpi.comnih.gov These synthetic peptides, including truncated forms and analogues with specific amino acid substitutions, are typically produced using solid-phase peptide synthesis (SPPS) methods. researchgate.netnih.gov Through the systematic evaluation of these synthetic analogues, researchers can probe the functional significance of different parts of the peptide, such as the N- and C-termini, and the roles of specific residues. mdpi.com

Effects of N- and C-Terminal Truncations on Molecular Interactions

Truncations at the N- and C-termini of ranatuerin-2 derived peptides have profound effects on their secondary structure and biological activity. nih.govresearchgate.net The C-terminal region, often containing a cyclic disulfide-bonded domain known as the "Rana box," is of particular interest. researchgate.netresearchgate.net

Studies on the peptide ranatuerin-2Pb have demonstrated the critical role of the C-terminus. researchgate.net A truncated analogue, RPa, created by removing the last two C-terminal residues (RT), showed a decrease in α-helical content. researchgate.netacs.org This structural change correlated with a reduction in its antimicrobial, anticancer, and hemolytic activities compared to the parent peptide. researchgate.netacs.org Another analogue, RPb, which involved a more substantial truncation of 18 C-terminal amino acids followed by amidation, retained a broad spectrum of antimicrobial activity but with significantly reduced damage to red blood cells. researchgate.net This suggests that while the C-terminal is crucial for the full activity and structure of the parent peptide, a truncated and amidated N-terminal fragment can be optimized to retain potent antimicrobial action with improved selectivity. researchgate.net

Similarly, for the peptide Ranatuerin-2PLx, the complete removal of its C-terminal 'rana box' was found to significantly decrease its antimicrobial activity. researchgate.net This deletion also markedly reduced the peptide's ability to form a helical conformation, indicating the importance of this domain in maintaining the structural integrity required for function. researchgate.net However, the indispensability of the Rana box may be context-dependent, as studies on Ranatuerin-2-AW (R2AW) showed that deleting this cyclic domain did not eliminate antibacterial activity, suggesting its function can sometimes be compensated for by other molecular features. mdpi.comnih.gov

PeptideSequenceModificationAntimicrobial Activity SummaryHemolytic Activity (at 8µM)
Ranatuerin-2PbSFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRTParent PeptideStrong activity against S. aureus, E. coli, C. albicans, MRSA. researchgate.net~20% researchgate.net
RPaSFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCC-terminal truncation (removed RT)Reduced activity; only active against S. aureus and E. coli. researchgate.netLow researchgate.net
RPbSFLTTVKKLVTNLAAL-NH₂C-terminal truncation (removed 18 residues) and amidationRetained broad-spectrum activity against all tested microorganisms. researchgate.netVery low researchgate.net

Impact of Residue Substitution on Peptide Conformation and Activity

The substitution of specific amino acid residues is a powerful tool for modifying the biological activity of ranatuerin-2 peptides. mdpi.com These modifications are often aimed at enhancing key physicochemical properties like cationicity and hydrophobicity to improve therapeutic potential. mdpi.comnih.gov

In studies of Ranatuerin-2-AW (R2AW), several analogues were designed to probe its structure-activity relationship. mdpi.com One modification involved substituting the cysteine residues that form the C-terminal disulfide bridge with serine. nih.gov The resulting analogue showed similar antibacterial activity to the parent peptide, implying that for R2AW, the disulfide bridge and the associated "Rana box" structure were not essential for this specific biological function. mdpi.com

A more impactful modification was the design of the analogue [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂. mdpi.com In this peptide, acidic amino acids were replaced with positively charged lysine (B10760008) residues, and an additional leucine (B10760876) was introduced to enhance the hydrophobic surface after the Rana box was removed. mdpi.comnih.gov These targeted substitutions resulted in a peptide with significantly optimized and enhanced antibacterial and anticancer activities, demonstrating that rational residue replacement can dramatically improve a peptide's efficacy. mdpi.com

Role of Hydrophobicity and Net Charge in Mechanistic Properties

The antimicrobial mechanism of ranatuerin-derived peptides is governed by fundamental physicochemical properties, primarily their net positive charge and hydrophobicity. nih.govresearchgate.net These characteristics determine how the peptides interact with and disrupt microbial cell membranes. researchgate.netresearchgate.net

Net Charge: Most ranatuerin peptides are cationic, which facilitates the initial electrostatic attraction to the negatively charged surfaces of bacterial membranes. researchgate.netmdpi.com An increase in net positive charge can lead to enhanced antimicrobial potency. nih.gov For example, the parent peptide ranatuerin-2Pb has a net charge of +4, while its truncated analogues RPa and RPb both have a charge of +3. researchgate.net This difference in charge correlates with their varied spectrums of activity. researchgate.net Strategic residue substitutions that increase the net positive charge, such as replacing acidic residues with lysine, have been shown to be an effective strategy for boosting antimicrobial effects in the ranatuerin-2 family. mdpi.comnih.gov

Hydrophobicity: This property, which reflects the proportion of nonpolar residues, is critical for enabling the peptide to insert into the hydrophobic core of the lipid bilayer, leading to membrane disruption. researchgate.netresearchgate.net A delicate balance of hydrophobicity is required; while it is necessary for antimicrobial action, excessively high hydrophobicity can lead to a loss of specificity and increased toxicity toward host cells, such as red blood cells (hemolysis). nih.govresearchgate.net In the case of ranatuerin-2Pb and its analogues, the truncated peptide RPb has a higher hydrophobicity value (0.613) than the parent peptide (0.486), yet it displays lower hemolytic activity. researchgate.net This highlights the complex interplay between charge, hydrophobicity, and structure in determining both efficacy and toxicity. researchgate.net

PeptideNet ChargeHydrophobicity (H)Hydrophobic Moment (µH)
Ranatuerin-2Pb+40.486 researchgate.net0.368 researchgate.net
RPa+30.540 researchgate.netN/A
RPb+30.613 researchgate.netN/A

Elucidation of Molecular Mechanisms of Action (Non-Clinical)

Membrane Permeabilization Models

The primary antimicrobial mechanism of ranatuerin-2 derived peptides is the physical disruption of the bacterial cell membrane. mdpi.comresearchgate.net This membrane-targeting action results in rapid bacterial killing, as observed in time-kill curve assays where peptides like ranatuerin-2Pb and its analogues can kill all bacteria within minutes at sufficient concentrations. researchgate.net The process begins with the electrostatic attraction of the cationic peptide to the anionic components of the microbial membrane. researchgate.netresearchgate.net

Upon binding, the peptides undergo a conformational change. Circular dichroism (CD) spectroscopy shows that while these peptides are typically unstructured or in a random coil state in aqueous solutions, they adopt a distinct α-helical structure in membrane-mimicking environments. researchgate.netresearchgate.net This induced helicity is crucial for the peptide's ability to insert into and destabilize the lipid bilayer, ultimately forming pores or defects that lead to the leakage of ions and essential cytoplasmic contents, causing cell death. researchgate.net

The "barrel-stave" model is one of several theoretical models proposed to explain how antimicrobial peptides form pores in membranes. mdpi.commdpi.com In this model, after binding to the membrane surface, individual peptide monomers (the "staves") insert themselves perpendicularly into the lipid bilayer. researchgate.net These peptides then aggregate to form a transmembrane channel, or pore, that resembles a barrel. mdpi.comresearchgate.net

The hydrophobic surfaces of the α-helical peptides face outward to interact favorably with the lipid acyl chains of the membrane core. mdpi.commdpi.com Concurrently, the hydrophilic surfaces of the peptides face inward, lining the central aqueous channel. mdpi.comresearchgate.net This formation of a stable, peptide-lined pore allows for the uncontrolled passage of water and solutes across the membrane, disrupting cellular homeostasis and leading to cell death. researchgate.net While ranatuerin peptides are known to permeabilize membranes, the precise architecture of the pores they form has not been definitively established, and other models such as the "toroidal pore" or "carpet" models also describe potential mechanisms of membrane disruption by antimicrobial peptides. mdpi.comresearchgate.net

Carpet Model

The "carpet model" describes a mechanism of membrane disruption that does not involve the formation of discrete, stable pores. nih.govresearchgate.net Instead, peptides derived from precursors like Ranatuerin-2BYb initially bind to the outer surface of the target microbial membrane, primarily through electrostatic interactions between the cationic peptides and the anionic components of the bacterial membrane. researchgate.net As more peptide molecules accumulate, they cover the membrane surface in a "carpet-like" manner. researchgate.netresearchgate.net

Once a critical threshold concentration is reached, the accumulated peptides induce significant stress on the lipid bilayer. researchgate.net This leads to a detergent-like effect, where the membrane's structural integrity is compromised, leading to its permeabilization and eventual disintegration into micelle-like structures. researchgate.netresearchgate.net This process can cause the leakage of cellular contents and ultimately lead to cell death. researchgate.net The key feature of this model is that the peptides remain on the surface of the membrane until the point of disruption, rather than inserting themselves to form a channel. rsc.org Short-cationic alpha-helical antimicrobial peptides (SCHAMPs), a class to which many ranatuerins belong, often interact with membranes in a manner consistent with this model, initially binding via electrostatic forces before inserting their hydrophobic portions into the membrane core, leading to membrane budding and protrusions at higher concentrations. microvioma.com

Toroidal Pore Model

In contrast to the carpet model, the "toroidal pore" or "wormhole" model involves the formation of transmembrane channels. nih.gov The process begins similarly, with cationic peptides binding to the membrane surface. researchgate.net Upon reaching a critical concentration, the peptides insert themselves perpendicularly into the lipid bilayer. researchgate.netnih.gov This insertion causes the membrane to bend inward, creating a positive curvature. nih.govresearchgate.net

The resulting pore is a dynamic, transient structure where the water core is lined by both the hydrophilic regions of the antimicrobial peptides and the polar head groups of the membrane's lipid molecules. nih.govresearchgate.net This is a key distinction from the "barrel-stave" model, where the pore is lined exclusively by peptides. nih.gov In the toroidal pore, the lipid monolayers are bent continuously from the top to the bottom of the bilayer through the pore, creating a channel that allows for the passage of water, ions, and other small molecules, leading to the disruption of cellular homeostasis. nih.govresearchgate.net Peptide aggregation on the membrane surface is often a prerequisite for the formation of these pores. nih.gov

Influence on Intracellular Processes (e.g., Inhibition of DNA, RNA, Protein Synthesis)

Following translocation into the cytoplasm, ranatuerin-derived peptides can exert their antimicrobial effects by interfering with vital intracellular processes. researchgate.netmdpi.com A number of AMPs are known to function by targeting and inhibiting the synthesis of macromolecules essential for bacterial survival, such as DNA, RNA, and proteins. nih.govnih.gov

These peptides can bind to negatively charged nucleic acids (DNA and RNA), interfering with replication, transcription, and translation. mdpi.comnih.gov For instance, some AMPs inhibit protein synthesis by binding directly to the bacterial ribosome. nih.gov By disrupting these fundamental processes, the peptides can halt bacterial growth and proliferation, leading to cell death even in the absence of complete membrane lysis. researchgate.netmdpi.com While direct evidence for Ranatuerin-2BYb-derived peptides specifically inhibiting these processes is still emerging, it is a well-established mechanism for other structurally similar AMPs, suggesting a potential mode of action for this family of peptides. nih.govmdpi.com

Mechanisms of Biofilm Inhibition and Eradication

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which are notoriously resistant to conventional antibiotics. researchgate.netnih.gov Peptides derived from the ranatuerin family have demonstrated the ability to both inhibit the formation of biofilms and eradicate established ones. nih.gov

Studies on Ranatuerin-2Pb, a related peptide, and its truncated analogues have shown significant activity against Staphylococcus aureus biofilms. nih.govconsensus.app The mechanisms underlying these anti-biofilm activities are multifaceted and can include:

Inhibition of Initial Attachment : AMPs can coat the surfaces of bacteria or the material they are attempting to colonize, preventing the initial adhesion that is critical for biofilm formation. researchgate.net

Disruption of Quorum Sensing : Some peptides can interfere with the cell-to-cell signaling systems (quorum sensing) that bacteria use to coordinate gene expression and initiate biofilm development. mdpi.com

Degradation of the Biofilm Matrix : AMPs can degrade the EPS matrix, breaking down the protective structure of the biofilm and exposing the embedded bacteria. mdpi.com

Killing of Embedded Bacteria : By permeabilizing the membranes of bacteria within the biofilm, AMPs can cause cell death and lead to the degradation of the biofilm structure. researchgate.netnih.gov

Research on ranatuerin peptides has quantified their efficacy in terms of Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration that prevents biofilm formation, and Minimal Biofilm Eradication Concentration (MBEC), the concentration required to destroy a pre-formed biofilm. nih.gov

PeptideOrganismMBIC (µM)MBEC (µM)
Ranatuerin-2PbS. aureus816
RPa (analogue)S. aureus3264
RPb (analogue)S. aureus1632

This table presents data on the anti-biofilm activity of Ranatuerin-2Pb and its analogues against Staphylococcus aureus, based on research findings. nih.gov

Evolutionary Dynamics of Ranatuerin 2byb Precursor Genes

Patterns of Molecular Evolution and Positive Selection

The molecular evolution of ranatuerin-2 (B1576050) precursor genes is characterized by a high degree of sequence divergence, particularly within the region encoding the mature peptide. This variability is indicative of strong positive selection, a process where new advantageous mutations are favored and spread through a population. This is a common feature of immune-related genes, which are in a constant "evolutionary arms race" with pathogens. nih.gov

Research on amphibian AMPs has shown that this positive selection is not random. It is often concentrated in the regions of the peptide that are directly involved in antimicrobial activity. This suggests that the diversification of these peptides is an adaptive response to the ever-changing microbial environment that amphibians inhabit. The constant exposure of their moist skin to a wide array of potential pathogens drives the need for a diverse and rapidly evolving arsenal (B13267) of defense peptides. mdpi.com

Studies analyzing the ratio of nonsynonymous to synonymous substitutions (dN/dS) in AMP gene families, including those related to ranatuerins, often find ratios greater than one. This is a strong statistical indicator of positive selection, as it shows that changes at the amino acid level (which can alter the protein's function) are occurring more frequently than silent mutations. This pattern of accelerated evolution allows amphibians to continually generate novel peptide variants, some of which may have enhanced efficacy against new or resistant pathogens.

Gene Duplication Events within the Ranatuerin Loci

Gene duplication is a fundamental process in the evolution of new gene functions and is a prominent feature of the ranatuerin loci. researchgate.net The presence of multiple, distinct ranatuerin genes within a single species is strong evidence of past duplication events. These events can occur through various mechanisms, such as unequal crossing-over during meiosis, which results in tandemly arranged gene copies.

Once a gene is duplicated, the two copies can have different evolutionary fates. One copy can retain the original function, while the other is free to accumulate mutations. This can lead to neofunctionalization, where the new gene copy acquires a novel function, or subfunctionalization, where the two copies partition the original functions between them. In the context of ranatuerins, gene duplication has likely been a key mechanism for expanding the diversity of the AMP repertoire. mdpi.com

For example, a single frog species may produce several ranatuerin-2 isoforms, each with slight variations in its amino acid sequence and, consequently, its antimicrobial spectrum. This expansion of the gene family increases the robustness of the frog's innate immune system, providing a multi-pronged defense against a wider range of pathogens.

Diversification of Ranatuerin Genes Across Amphibian Species

The ranatuerin-2 family of peptides, including the precursors, are poorly conserved across different amphibian species. nih.govresearchgate.net This high degree of diversification is a hallmark of the ranatuerin gene family and reflects the unique evolutionary pressures faced by different species in their respective environments. Ranatuerin-2 peptides have been identified in a wide range of frog species, from North American Lithobates to Chinese and Japanese frogs. nih.gov

The table below illustrates the sequence diversity of ranatuerin-2 precursors from different frog species, highlighting the variability in the mature peptide region.

SpeciesPrecursor NameMature Peptide Sequence
Rana pipiensranatuerin-2PbSFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT
Lithobates catesbeianusranatuerin-2Not specified in provided context
Chinese Bamboo Leaf Odorous Frogranatuerin-2VEa / -2VEbNot specified in provided context
Japanese Brown Frogsranatuerin-2Oa / -2OeNot specified in provided context

This table is illustrative and based on information indicating high diversity. Specific sequences for all precursors were not available in the provided search results.

Phylogenetic Analysis Supporting Taxonomic Relationships

The primary structures of ranatuerin-2 peptides, despite their high variability, can be used as molecular markers to investigate the phylogenetic relationships between amphibian species. researchgate.net By comparing the sequences of these peptides, scientists can construct cladograms that depict the evolutionary branching patterns of different frog lineages. This is because closely related species will generally have more similar ranatuerin-2 sequences than more distantly related species.

Cladistical analysis based on the primary structures of ranatuerin-2 peptides has been successfully used to explore the evolutionary relationships among New World frogs of the genera Lithobates and Rana. researchgate.net These analyses often provide insights that are consistent with phylogenetic trees constructed using more traditional molecular markers, such as mitochondrial DNA. The use of AMP sequences like ranatuerin-2 can, therefore, complement other methods of phylogenetic analysis and help to resolve taxonomic uncertainties.

The rationale behind using these peptides for phylogenetic studies is that while they are under positive selection to diversify, they still retain enough sequence similarity to trace their common ancestry. The patterns of amino acid substitutions, insertions, and deletions in the ranatuerin-2 genes can serve as a record of the evolutionary history of the species that carry them.

Co-evolutionary Aspects of Precursor and Mature Peptide Regions

The ranatuerin-2 precursor is a multi-domain protein, and its different regions—the signal peptide, the acidic spacer, and the mature peptide—are subject to different evolutionary pressures that are not entirely independent. The signal peptide is responsible for guiding the precursor into the secretory pathway, a function that is highly conserved. As a result, the signal peptide region of ranatuerin-2 precursors often shows a higher degree of sequence conservation compared to the mature peptide region. nih.gov

However, the evolution of the mature peptide can also influence the evolution of the prepro region. For example, a significant change in the physicochemical properties of the mature peptide might necessitate compensatory changes in the acidic spacer to ensure proper folding and processing of the precursor. There is evidence of considerable divergence in the prepro sequence of some AMPs, even when the mature peptide is highly conserved, suggesting that the prepro region may have functions beyond simply being a targeting and release signal. uvic.ca

The interplay between the different regions of the precursor is a complex co-evolutionary dance. The need to maintain the fundamental processing and secretion pathway acts as a conservative force, while the pressure to diversify the mature peptide in response to pathogens acts as a driver of rapid change. This dynamic results in a mosaic pattern of evolution across the ranatuerin-2 precursor gene, with some regions being highly conserved and others showing extreme variability.

Future Research Directions for Ranatuerin 2byb Precursor

Advanced Structural Elucidation of Precursor Folding and Processing Intermediates

A critical frontier in understanding the Ranatuerin-2BYb precursor lies in the detailed characterization of its three-dimensional structure. While the primary amino acid sequence can be determined through molecular cloning, the spatial arrangement of the precursor as it folds and is processed remains largely unexplored. nih.gov Advanced structural biology techniques are essential to capture the transient states of the precursor.

High-resolution methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography could provide atomic-level details of the folded precursor and its intermediates. unmc.edu These techniques would allow researchers to visualize the conformation of the signal peptide, the acidic spacer region, and the mature peptide domain within the precursor molecule. nih.govnih.gov Understanding these structures is key to deciphering how the precursor is correctly trafficked within the cell and recognized by the specific enzymes—propeptide convertases—that cleave it to release the active ranatuerin-2BYb peptide. nih.govresearchgate.net Furthermore, techniques like cryo-electron microscopy (Cryo-EM) could be employed to study the precursor in complex with these processing enzymes, offering a dynamic view of the maturation process.

Investigation of Regulatory Mechanisms Governing Precursor Biosynthesis and Release

The production of antimicrobial peptides is a tightly regulated process, often induced in response to pathogenic threats. A key area of future research is to unravel the specific regulatory mechanisms that control the biosynthesis and secretion of the this compound. This involves identifying the transcription factors that bind to the promoter region of the ranatuerin-2BYb gene, initiating its transcription into mRNA.

Investigating the upstream signaling pathways that activate these transcription factors is also crucial. These pathways are likely triggered by external stimuli, such as the detection of microbial components, leading to a rapid upregulation of precursor synthesis. Understanding these "on switches" could provide insights into the frog's innate immune response and offer potential targets for manipulating peptide production. elifesciences.org Elucidating these regulatory networks will be fundamental for any strategy aimed at enhancing the natural production of this potent antimicrobial peptide.

Exploration of Novel Biosynthetic Pathways and Metabolic Engineering Strategies

The limitations of chemical synthesis for large-scale peptide production make metabolic engineering a highly attractive alternative. nih.gov Future research will likely focus on developing robust systems for the recombinant production of the this compound. This involves introducing the gene encoding the precursor into a host organism, such as bacteria (E. coli) or yeast, which can then be cultured to produce the peptide in large quantities.

This approach, often referred to as heterologous expression, allows for precise control over production and facilitates the generation of modified peptides. researchgate.net For instance, the precursor sequence could be engineered to enhance yield, improve stability, or even alter the properties of the final mature peptide. mdpi.com Furthermore, exploring novel biosynthetic pathways could lead to the creation of "cell factories" optimized for producing ranatuerin-2BYb and its analogues, paving the way for sustainable and cost-effective manufacturing of new peptide-based antibiotics. researchgate.netmonash.edu

Integration of Omics Data for Comprehensive Precursor-to-Product Analysis

A holistic understanding of the journey from the ranatuerin-2BYb gene to the active peptide requires the integration of multiple "omics" datasets. This systems-biology approach provides a comprehensive view of the entire biosynthetic process.

Genomics: Analysis of the bullfrog genome can reveal the structure of the ranatuerin-2BYb gene, including regulatory elements that control its expression. nih.gov

Transcriptomics: By measuring mRNA levels, researchers can determine when and under what conditions the precursor gene is actively being expressed in frog skin tissue. nih.gov

Proteomics: This allows for the direct identification and quantification of the precursor protein itself, as well as its various processed forms and the enzymes involved in its maturation.

Peptidomics: This specialized branch of proteomics focuses on identifying the final, mature ranatuerin-2BYb peptide in skin secretions, confirming the end product of the biosynthetic pathway. researchgate.net

By integrating these layers of information, researchers can build a complete model of ranatuerin-2BYb production, identifying potential bottlenecks and key control points from gene to final peptide.

Application of Artificial Intelligence and Machine Learning in Precursor Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize peptide design. nih.govnih.gov These computational tools can analyze vast datasets of known antimicrobial peptides and their precursors to identify patterns linking sequence to function. semanticscholar.orgmdpi.com

For the this compound, ML models could be used to:

Predict antimicrobial activity: Algorithms can be trained to predict the potency of novel peptide sequences generated by modifying the original ranatuerin-2BYb template. nih.gov

Optimize precursor processing: AI can help design precursor sequences with optimized cleavage sites for more efficient release of the mature peptide.

De novo design: Generative models can design entirely new precursors capable of producing peptides with enhanced stability, reduced toxicity to host cells, and improved activity against drug-resistant pathogens. mdpi.comspringernature.com

Q & A

Q. What experimental approaches are recommended for determining the structural conformation of Ranatuerin-2BYb precursor?

To elucidate structural features, employ techniques like nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution or cryo-electron microscopy (cryo-EM) for larger assemblies. Prioritize sample purity (>95%) and use isotopically labeled proteins for NMR studies. Cross-reference findings with homology modeling if structural homologs exist in databases like UniProt or PDB .

Q. How can researchers validate the functional role of this compound in biological systems?

Design knockdown/knockout experiments (e.g., CRISPR-Cas9) in model organisms or cell lines, followed by phenotypic assays (e.g., proliferation, apoptosis). Pair this with overexpression studies and proteomic profiling to identify interacting partners. Use Western blotting or ELISA to quantify expression changes, ensuring antibody specificity via peptide-blocking controls .

Q. What are the standard protocols for detecting this compound in tissue samples?

Optimize immunohistochemistry (IHC) using validated antibodies with antigen-retrieval buffers (e.g., citrate pH 6.0). Include negative controls (omitting primary antibodies) and confirm localization via confocal microscopy. For quantitative analysis, pair with mass spectrometry-based targeted proteomics, reporting limit of detection (LOD) and coefficient of variation (CV) .

Advanced Research Questions

Q. How should researchers address contradictions in reported binding affinities of this compound across studies?

Conduct meta-analyses of existing data, categorizing results by experimental conditions (e.g., buffer pH, temperature). Replicate key studies under standardized protocols and use surface plasmon resonance (SPR) to measure kinetics (ka, kd) with controlled ligand density. Apply statistical models (e.g., mixed-effects regression) to account for inter-lab variability .

Q. What methodologies are effective for comparative studies of this compound isoforms?

Use high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ion mobility separation to distinguish isoforms. Validate differential expression via RNA-seq coupled with proteogenomic alignment. For functional comparisons, employ biophysical assays (e.g., thermal shift assays) to assess stability and activity under varying redox conditions .

Q. How can computational models improve the prediction of this compound’s post-translational modifications (PTMs)?

Train machine learning algorithms (e.g., random forests, neural networks) on curated datasets of known PTMs from resources like PhosphoSitePlus. Integrate structural features (e.g., solvent accessibility, sequence motifs) and validate predictions via mutagenesis followed by PTM-specific assays (e.g., phospho-specific antibodies) .

Data Analysis and Reproducibility

Q. What strategies mitigate variability in this compound activity assays?

Standardize assay conditions using international guidelines (e.g., MIAPE for proteomics). Include internal controls (e.g., recombinant protein standards) in each batch and report inter-assay CVs. Use factorial experimental designs to test interactions between variables (e.g., pH, ionic strength) and apply ANOVA for variance decomposition .

Q. How should researchers design studies to resolve conflicting hypotheses about this compound’s role in signaling pathways?

Adopt a multi-omics approach: integrate transcriptomic, proteomic, and metabolomic data from the same biological samples. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify consensus networks. Validate hypotheses with orthogonal methods (e.g., siRNA silencing followed by phosphoproteomics) .

Tables for Key Experimental Parameters

Parameter Recommended Value/Method Reference
NMR Sample Concentration0.3–1.0 mM in 20 mM phosphate buffer
Cryo-EM Grid PreparationUltrAuFoil R1.2/1.3, 3s blot time
LC-MS/MS Gradient60-min, 5–35% acetonitrile
SPR Flow Rate30 μL/min, 25°C

Guidance for Methodological Rigor

  • Ethical Compliance : Ensure institutional review for studies involving animal/human tissues, adhering to ARRIVE or CONSORT guidelines .
  • Data Transparency : Deposit raw data in repositories like ProteomeXchange or PRIDE, with metadata compliant with FAIR principles .
  • Literature Synthesis : Use tools like Covidence for systematic reviews, highlighting gaps via PRISMA flow diagrams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.